molecular formula C6H11Cl2N3 B14042713 (R)-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride

(R)-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride

Cat. No.: B14042713
M. Wt: 196.07 g/mol
InChI Key: VHCNUKIFCVDWKT-ZJIMSODOSA-N
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Description

®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride is a chiral organic compound that features a pyrimidine ring attached to an ethanamine moiety. This compound is often used in various scientific research fields due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a pyrimidine derivative.

    Functionalization: The pyrimidine ring is functionalized to introduce the ethanamine group.

    Chirality Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Salt Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for ®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(Pyrimidin-5-YL)ethan-1-amine dihydrochloride is unique due to its specific chiral center and the presence of the ethanamine moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

(1R)-1-pyrimidin-5-ylethanamine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-5(7)6-2-8-4-9-3-6;;/h2-5H,7H2,1H3;2*1H/t5-;;/m1../s1

InChI Key

VHCNUKIFCVDWKT-ZJIMSODOSA-N

Isomeric SMILES

C[C@H](C1=CN=CN=C1)N.Cl.Cl

Canonical SMILES

CC(C1=CN=CN=C1)N.Cl.Cl

Origin of Product

United States

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